REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:9]2[C:5](=[C:6](SC)C(=O)[N:8]=2)[CH:4]=1)#[N:2].[OH-:15].[K+].C[OH:18]>O>[NH2:8][C:9]1[CH:10]=[CH:11][C:3]([C:1]#[N:2])=[CH:4][C:5]=1[C:6]([OH:18])=[O:15] |f:1.2|
|
Name
|
5-cyano-3-methylthio-2-oxoindole
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC2=C(C(N=C2C=C1)=O)SC
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the air bubbling
|
Type
|
CUSTOM
|
Details
|
The methanol was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.6 mmol | |
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |